1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-[2-(piperidin-4-ylmethoxy)phenyl]ethanone hydrochloride. This nomenclature precisely describes the structural organization where the piperidine ring connects at the 4-position through a methylene bridge to an oxygen atom, which subsequently links to the ortho position of a phenyl ring bearing an ethanone substituent. The hydrochloride designation indicates the presence of the compound in its protonated salt form with a chloride counterion.
The structural representation can be comprehensively described through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is documented as CC(C1=CC=CC=C1OCC2CCNCC2)=O.[H]Cl. This notation systematically encodes the molecular connectivity, beginning with the acetyl group (CC=O) attached to the benzene ring, followed by the methoxy linkage (O) and the piperidine ring system (CC2CCNCC2), with the hydrochloride component represented as [H]Cl.
The International Chemical Identifier provides an additional layer of structural specificity through its standardized representation: InChI=1S/C14H19NO2.ClH/c1-11(16)13-4-2-3-5-14(13)17-10-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3;1H. This notation encodes the exact connectivity pattern and hydrogen distribution throughout the molecule, establishing a unique identifier that distinguishes this compound from all other chemical entities. The corresponding International Chemical Identifier Key SAAKWQXSSPDVPX-UHFFFAOYSA-N provides a compressed hash representation suitable for database searching and computational applications.
CAS Registry Number and Alternative Designations
The Chemical Abstracts Service registry number for 1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride is definitively established as 614730-48-2. This unique numerical identifier serves as the primary reference point for the compound across global chemical databases and regulatory systems. The CAS registry number provides unambiguous identification regardless of nomenclature variations or linguistic differences in chemical naming conventions.
Alternative designations for this compound encompass several systematic variations that reflect different approaches to chemical nomenclature. The compound is also referenced as Ethanone, 1-[2-(4-piperidinylmethoxy)phenyl]-, hydrochloride (1:1), which follows the Chemical Abstracts Service indexing convention where the principal functional group (ethanone) appears first in the name. Additional systematic names include Ethanone, 1-[2-(4-piperidinylmethoxy)phenyl]-, hydrochloride, representing a simplified version of the formal nomenclature.
The Molecular Design Limited number MFCD12546308 provides another standardized identifier used in chemical inventory systems and compound databases. This alphanumeric code facilitates tracking and cross-referencing across different chemical information platforms. Commercial suppliers and research institutions frequently utilize these multiple identifier systems to ensure accurate compound specification and procurement.
| Identifier Type | Value | Reference |
|---|---|---|
| CAS Registry Number | 614730-48-2 | |
| MDL Number | MFCD12546308 | |
| InChI Key | SAAKWQXSSPDVPX-UHFFFAOYSA-N | |
| PubChem CID | Not specified in sources | - |
Molecular Formula and Exact Mass Analysis
The molecular formula for 1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride is established as C14H20ClNO2. This formula indicates the presence of fourteen carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms within the complete molecular structure. The elemental composition reflects the integration of the organic base molecule with its hydrochloride salt form, where the chlorine atom originates from the hydrochloric acid used in salt formation.
The exact molecular mass of the compound is precisely determined as 269.77 grams per mole. This molecular weight calculation incorporates the atomic masses of all constituent elements according to their natural isotopic abundances. The relatively high molecular weight reflects the substantial structural complexity arising from the combination of the piperidine heterocycle, the methoxy linker, the substituted benzene ring, and the ethanone functional group.
Detailed mass analysis reveals the distribution of molecular weight contributions from each structural component. The piperidine ring system (C5H10N) contributes approximately 84.15 grams per mole to the total molecular weight. The methoxy linker (CH2O) adds 30.03 grams per mole, while the substituted phenyl ethanone portion (C8H8O) contributes 120.15 grams per mole. The hydrochloride component (HCl) accounts for the remaining 36.46 grams per mole, completing the total molecular weight calculation.
The molecular formula provides insight into the degree of unsaturation within the molecule. With the formula C14H20ClNO2, the compound exhibits four degrees of unsaturation, which correspond precisely to the aromatic benzene ring (four degrees of unsaturation) and the carbonyl group within the ethanone moiety. This analysis confirms the absence of additional ring systems or multiple bonds beyond those explicitly represented in the structural formula.
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Complete Compound | C14H20ClNO2 | 269.77 |
| Base Compound (free base) | C14H19NO2 | 233.31 |
| Hydrochloride Addition | HCl | 36.46 |
| Piperidine Ring | C5H10N | 84.15 |
| Methoxy Linker | CH2O | 30.03 |
| Phenyl Ethanone | C8H8O | 120.15 |
Stereochemical Considerations in Piperidinylmethoxy Substituents
The stereochemical characteristics of 1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride primarily center on the conformational behavior of the piperidine ring system and the spatial arrangement of the methoxy substituent. The piperidine ring, as a six-membered saturated heterocycle, exhibits characteristic chair and boat conformations that significantly influence the overall molecular geometry and potential biological activity of the compound.
The piperidine ring in this compound adopts preferentially a chair conformation, as evidenced by structural analysis of related piperidinylmethoxy compounds. The chair conformation represents the most thermodynamically stable arrangement for six-membered rings, minimizing steric interactions and torsional strain. In this conformation, the methoxy substituent at the 4-position can occupy either an axial or equatorial orientation, with the equatorial position being energetically favored due to reduced steric hindrance with adjacent ring substituents.
The attachment point of the methoxy group to the 4-position of the piperidine ring creates a potential stereochemical center, although the rapid interconversion between chair conformations through ring flipping effectively averages the stereochemical environment. The methoxy carbon atom serves as a flexible linker that can adopt multiple rotational conformations, allowing the phenyl ethanone moiety to explore various spatial orientations relative to the piperidine ring.
Conformational analysis indicates that the methoxy linker provides sufficient flexibility to accommodate multiple preferred conformations of the complete molecule. The rotation around the carbon-oxygen bonds within the methoxy group permits the phenyl ring to adopt orientations that minimize intramolecular steric interactions while maintaining favorable electronic interactions between the aromatic system and the piperidine nitrogen atom.
The stereochemical properties are further influenced by the protonation state of the piperidine nitrogen atom in the hydrochloride salt form. Protonation at the nitrogen center affects the electronic distribution throughout the piperidine ring and can influence the preferred conformational equilibrium. The positively charged nitrogen in the salt form may exhibit altered hydrogen bonding patterns and electrostatic interactions that stabilize specific conformational arrangements of the methoxy substituent and the overall molecular structure.
| Conformational Feature | Preferred State | Energy Consideration |
|---|---|---|
| Piperidine Ring | Chair Conformation | Most Stable |
| Methoxy Orientation | Equatorial Position | Lower Steric Hindrance |
| Ring Flexibility | Rapid Interconversion | Dynamic Equilibrium |
| Nitrogen Protonation | Positively Charged | Altered Electronics |
Properties
IUPAC Name |
1-[2-(piperidin-4-ylmethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11(16)13-4-2-3-5-14(13)17-10-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAKWQXSSPDVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614730-48-2 | |
| Record name | Ethanone, 1-[2-(4-piperidinylmethoxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614730-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of the Intermediate 1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone
- The key step involves the reaction of 4-piperidinylmethanol with 2-bromoacetophenone under basic conditions.
- The hydroxyl group of 4-piperidinylmethanol acts as a nucleophile, displacing the bromide on 2-bromoacetophenone to form the ether linkage.
| Parameter | Details |
|---|---|
| Reactants | 4-piperidinylmethanol, 2-bromoacetophenone |
| Base | Commonly potassium carbonate or sodium hydride |
| Solvent | Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) |
| Temperature | 50–80 °C |
| Reaction Time | Several hours (typically 4–24 hours) |
| Work-up | Extraction, washing, drying over anhydrous sodium sulfate |
- Sodium hydride can be used to deprotonate the alcohol to form the alkoxide, enhancing nucleophilicity.
- The reaction is monitored by thin-layer chromatography (TLC) or HPLC to ensure completion.
Conversion to Hydrochloride Salt
- The free base intermediate is dissolved in an appropriate solvent such as ethyl acetate or isopropanol.
- Anhydrous hydrogen chloride gas or hydrochloric acid solution is added to the solution under stirring.
- The hydrochloride salt precipitates out or is obtained after solvent removal and recrystallization.
| Parameter | Details |
|---|---|
| Solvent | Ethyl acetate, isopropanol, or ethanol |
| Acid Source | HCl gas or concentrated hydrochloric acid |
| Temperature | Ambient to 40 °C |
| Reaction Time | 1–3 hours |
| Purification | Recrystallization or filtration |
Industrial and Laboratory Scale Considerations
- Industrial synthesis optimizes reaction parameters such as temperature, solvent choice, and catalyst loading to maximize yield and purity.
- Purification techniques include recrystallization and chromatographic methods.
- The hydrochloride salt form improves compound stability and handling.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution to form ether linkage | 4-piperidinylmethanol + 2-bromoacetophenone, base (NaH or K2CO3), DMF, 50–80 °C, 4–24 h | 1-[2-(4-piperidinylmethoxy)phenyl]-1-ethanone intermediate |
| 2 | Formation of hydrochloride salt | HCl gas or HCl solution, ethyl acetate or isopropanol, ambient temperature, 1–3 h | 1-[2-(4-piperidinylmethoxy)phenyl]-1-ethanone hydrochloride salt |
Research Findings and Optimization Data
- Yield: Reported yields for the nucleophilic substitution step range from 70% to 85% depending on reaction conditions and purification methods.
- Purity: Final hydrochloride salt purity typically exceeds 95% after recrystallization.
- Reaction Monitoring: TLC and HPLC are effective for monitoring reaction progress and purity.
- Solvent Effects: Polar aprotic solvents such as DMF enhance nucleophilicity and reaction rate.
- Base Selection: Sodium hydride provides higher conversion rates compared to milder bases like potassium carbonate.
Additional Notes on Related Compounds
- Similar synthetic routes are used for positional isomers such as 1-[4-(4-piperidinylmethoxy)phenyl]-1-ethanone hydrochloride, where the piperidinylmethoxy group is attached at the para position rather than ortho.
- Variations in the piperidine substitution pattern or phenyl ring substitution require adjustments in reaction conditions.
Chemical Reactions Analysis
1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Hydrolysis: Acidic or basic hydrolysis can cleave the ether bond, yielding the corresponding phenol and piperidine derivatives.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in studies investigating receptor binding and neurotransmitter modulation.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperidine ring is known to mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This interaction can influence various signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride with key structural analogues:
Key Differences and Implications
Substituent Position and Bioactivity
- Position of Piperidinylmethoxy Group: The target compound’s ortho-substituted piperidinylmethoxy group (on the phenyl ring) contrasts with analogues like 4-Acetyl-4-phenylpiperidine hydrochloride (substituents on the piperidine ring).
- Aromatic vs. Aliphatic Linkages : Analogues such as 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride incorporate a piperazine ring, which introduces additional hydrogen-bonding sites. This modification is linked to improved receptor binding in neurokinin-targeted therapies .
Salt Form and Solubility
- Hydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than free bases or hydrobromides (e.g., ). This property is critical for bioavailability in drug formulations.
Pharmacological Activity
- The chloro-trifluoromethylphenyl substituent in confers potent analgesic activity (IC₅₀: 12 nM) due to enhanced lipophilicity and enzyme binding affinity. The target compound lacks this substituent, suggesting a different therapeutic profile.
Biological Activity
1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of 1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride is primarily attributed to its interaction with neurotransmitter systems. The piperidine moiety allows the compound to mimic natural neurotransmitters, facilitating its binding to various receptors, including:
- Dopamine receptors : Modulating dopaminergic signaling pathways.
- Serotonin receptors : Influencing serotonergic transmission, which is crucial for mood regulation.
- Adrenergic receptors : Potentially affecting adrenergic signaling involved in stress responses.
This interaction can lead to diverse physiological effects, including anxiolytic and antidepressant-like activities.
1. Neuropharmacological Effects
Research indicates that 1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride exhibits significant neuropharmacological effects:
- Anxiolytic-like Effects : Studies have shown that the compound can reduce anxiety-related behaviors in animal models, suggesting its potential as an anxiolytic agent.
- Antidepressant Activity : Preliminary studies indicate that it may alleviate symptoms of depression by modulating serotonin and dopamine levels.
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play roles in neurotransmitter metabolism. This inhibition can enhance the availability of neurotransmitters at synaptic sites, thereby amplifying their effects.
3. Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- A study on rodent models demonstrated that administration of 1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride resulted in significant reductions in anxiety-like behaviors, measured through elevated plus maze tests.
- Another study highlighted its potential neuroprotective effects against oxidative stress-induced neuronal damage.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)piperazine hydrochloride | Structure | Antidepressant effects |
| 4-(4-Piperidinyl)phenylmethanol hydrochloride | Structure | Moderate anxiolytic activity |
| 1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride | Structure | Significant interaction with serotonin receptors |
Q & A
Q. What are the recommended synthetic routes for 1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride?
The compound can be synthesized via chlorination of precursor ketones using concentrated hydrochloric acid and oxidizing agents. For example, analogous methods involve reacting 1-(4-methylphenyl)ethanone with HCl and aqueous hydroperoxide in ethanol under reflux, yielding chlorinated intermediates . Piperidine derivatives are typically introduced via nucleophilic substitution or coupling reactions, as seen in the synthesis of structurally related compounds with piperidinylmethoxy groups . Purification often employs recrystallization from ethanol or dimethylformamide .
Q. How should researchers handle and store this compound to ensure stability?
While specific safety data for this compound are limited, structurally similar piperidine derivatives are hygroscopic and sensitive to light. Storage recommendations include:
- Temperature : −20°C in airtight containers under inert gas (N₂/Ar) .
- Handling : Use glove boxes or fume hoods to avoid moisture absorption and degradation. No acute toxicity is reported for related compounds, but standard PPE (gloves, lab coats) is advised .
Q. What spectroscopic techniques are employed for structural confirmation?
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., benzene ring orientations at 6.69° and 74.88° in analogous structures) .
- NMR : ¹H/¹³C NMR identifies methoxy, piperidinyl, and ketone groups. For example, methyl protons in similar compounds resonate at δ 2.3–2.5 ppm .
- HPLC : Uses methanol/buffer mobile phases (65:35 ratio) with sodium 1-octanesulfonate for purity analysis .
Advanced Questions
Q. How can researchers address discrepancies in pharmacological activity data across studies?
Contradictions often arise from variations in assay conditions (e.g., receptor subtype specificity, pH, or temperature). To reconcile
- Standardize protocols : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control compounds .
- Validate binding affinity : Employ orthogonal methods like surface plasmon resonance (SPR) alongside radioligand assays .
- Meta-analysis : Compare data from structurally related compounds, such as 4-(diphenylmethoxy)-1-methylpiperidine derivatives, to identify structure-activity trends .
Q. What strategies optimize reaction yields while minimizing byproducts?
- Temperature control : Reflux at 70–80°C prevents thermal decomposition of intermediates .
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for piperidinylmethoxy coupling reactions .
- Byproduct mitigation : Chromatographic purification (silica gel, ethyl acetate/hexane) removes unreacted ketones or chlorinated impurities .
Q. How to resolve contradictory results in receptor binding assays?
- Replicate experiments : Conduct dose-response curves in triplicate to confirm IC₅₀ values .
- Competitive binding assays : Use reference ligands (e.g., atropine for muscarinic receptors) to validate target specificity .
- Molecular docking : Model interactions with receptor active sites (e.g., piperidine nitrogen coordination in acetylcholine-binding proteins) to explain affinity differences .
Q. Notes
- Methodological rigor is prioritized, with references to peer-reviewed journals (e.g., Acta Crystallographica) and safety data sheets.
- Advanced questions emphasize experimental design and data interpretation, aligning with academic research needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
